Methylenolactocin

Description

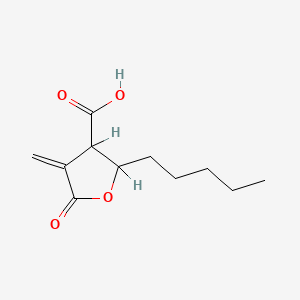

Structure

3D Structure

Properties

IUPAC Name |

4-methylidene-5-oxo-2-pentyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h8-9H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCRACGZKLIGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Research on Isolation Methodologies

Identification of Producing Organisms

The primary source of Methylenolactocin is the fungal genus Penicillium. Several species within this genus have been identified as producers, with Penicillium janthinellum being frequently cited.

Penicillium species, including a strain identified as No. 24-4 isolated from a soil sample in Japan, have been reported to produce this compound tandfonline.com.

Penicillium janthinellum has been specifically identified as a producer, with isolates found in the coastal area of Binzhou, China mdpi.comresearchgate.net.

Another study reported the isolation of Penicillium janthinellum from the fruits of Melia azedarach in Brazil mdpi.com.

Research on fungal isolates from soil samples also identified a strain, designated S17-5, belonging to the genus Penicillium, as a producer nih.gov.

this compound is generally associated with Penicillium species in various scientific databases and literature reviews nih.govwikipedia.orgnih.govnih.govwikipedia.orgacs.orgnih.govacs.org.

Table 2.1: Identified this compound Producing Organisms

| Organism Name | Isolation Source/Notes | References |

| Penicillium sp. | Soil sample, Takatsuki, Osaka, Japan (Strain No. 24-4) | tandfonline.com |

| Penicillium janthinellum | Coastal area, Binzhou, China | mdpi.com, researchgate.net |

| Penicillium janthinellum | Fruits of Melia azedarach, Brazil | mdpi.com |

| Penicillium sp. | Soil samples, Japan (Strain S17-5) | nih.gov |

| Penicillium sp. | General association in literature | nih.gov, wikipedia.org, nih.gov, nih.gov, wikipedia.org, acs.org, nih.gov, acs.org |

Fermentation and Cultivation Strategies for Research Scale Production

To obtain this compound for study, researchers employ specific fermentation and cultivation techniques. These methods aim to maximize the yield of the compound from the microbial culture.

A common approach involves preculturing the Penicillium strain. For instance, a strain was precultured in a 500 ml Erlenmeyer flask containing 100 ml of a medium composed of glucose and soybean meal, incubated on a reciprocal shaker at 30°C for 48 hours tandfonline.com.

The precultured broth is then used to inoculate a larger fermentation vessel, typically a 5 L Erlenmeyer flask containing 2 L of the same medium. Incubation is continued on a rotary shaker at 30°C for approximately 5 days tandfonline.com.

Fermentation yields of this compound have been reported to reach approximately 100 mg per liter of broth nih.gov. Another study reported obtaining 1.8 g of this compound from 20 L of culture filtrate, indicating a yield of 90 mg/L tandfonline.com.

Isolation of fungi from soil samples for subsequent cultivation often utilizes potato-dextrose broth agar (B569324) plates supplemented with chloramphenicol (B1208) to inhibit bacterial growth nih.gov.

Table 2.2: Reported Fermentation Yields of this compound

| Organism Name | Yield | Reference |

| Penicillium sp. | ~100 mg/L broth | nih.gov |

| Penicillium sp. (Strain No. 24-4) | 1.8 g from 20 L broth | tandfonline.com |

Advanced Techniques for Isolation and Purification in Research Settings

Following fermentation, this compound is extracted from the culture broth and purified using various chromatographic techniques. These methods are crucial for obtaining the compound in a highly pure form suitable for detailed analysis and biological testing.

Extraction Methods

The initial step in isolating this compound involves extracting it from the fermentation broth.

A common extraction procedure involves adjusting the culture filtrate to an acidic pH, typically pH 3.0, using hydrochloric acid (HCl) tandfonline.com.

The acidified filtrate is then extracted with an organic solvent, such as ethyl acetate (B1210297), to transfer the lipophilic compounds, including this compound, into the organic phase tandfonline.com. The acidic fraction containing the active substance is then processed further.

Chromatographic Purification Techniques

Once extracted, this compound is subjected to chromatographic methods for purification. These techniques exploit differences in the physical and chemical properties of compounds to separate them.

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for purifying this compound. The crude extract, often after initial solvent extraction, is adsorbed onto a silica gel column. Elution is typically performed using solvent mixtures. For example, a benzene-ethyl acetate mixture has been used for initial elution, followed by rechromatography on a silica gel column with a specific ratio of benzene-ethyl acetate (e.g., 95:5) to isolate this compound tandfonline.com. Another study utilized silica gel column chromatography with an eluent system of ethyl acetate:acetone:hexane (0.5:0.3:9.2) to obtain pure (−)-Methylenolactocin researchgate.net.

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is another advanced technique employed for the purification of this compound, often utilizing gradient elution methods uni-regensburg.degsconlinepress.com. HPLC offers high resolution and efficiency, allowing for the separation of closely related compounds.

Other Chromatographic Techniques: While silica gel chromatography and HPLC are prominent, other methods like Countercurrent Chromatography (CCC) and its variations (HSCCC, HPCCC) have been used for the isolation of related compounds researchgate.net, suggesting their potential applicability. Affinity chromatography is also a powerful method for purifying specific molecules from complex mixtures, though its specific application to this compound is not detailed in the provided search results nih.gov.

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Routes (e.g., fatty acid condensation, C3/C4 fragments)

The biosynthesis of Methylenolactocin is understood to be rooted in primary metabolic processes, with its classification as a paraconic acid derivative pointing towards pathways involving fatty acid metabolism naturalproducts.net. Research on related compounds, such as protolichesterinic acid, suggests that the formation of these aliphatic lichen acids involves the condensation of a fatty acid derivative with smaller carbon fragments, typically C3 or C4 units wikipedia.org. These smaller fragments are believed to originate from central metabolic intermediates like pyruvate (B1213749), which are products of the glycolytic pathway wikipedia.org. The structural features of this compound, including its pentyl side chain and lactone ring, are consistent with a biosynthetic route that utilizes acetate (B1210297) units (C2) through polyketide-like assembly, followed by specific cyclization and functionalization steps naturalproducts.netwikipedia.org. Additionally, some studies have indicated a potential link between this compound and itaconic acid derivatives, suggesting that fungi producing this compound may employ biosynthetic pathways related to itaconic acid kit.ac.jp. Synthetic strategies employing polar radical crossover cycloaddition (PRCC) reactions, which cyclize alkenes with unsaturated acids, have also been successfully applied to the synthesis of this compound, offering insights into potential bond formations acs.org.

Investigation of Enzymatic Steps in Biosynthesis (e.g., using in vitro enzyme assays)

Specific details concerning the enzymatic machinery responsible for this compound biosynthesis, including the identification of key enzymes or the execution of in vitro enzyme assays to elucidate these steps, are not extensively documented in the readily available scientific literature. While general methodologies for performing enzyme activity assays are established sigmaaldrich.comnih.gov, their direct application to the enzymes involved in this compound's formation has not been widely reported. Further dedicated research is necessary to identify, isolate, and characterize the specific enzymes that catalyze the proposed biosynthetic transformations leading to this compound.

Metabolic Origins of Structural Moieties (e.g., acetate units, glycolytic pathway precursors)

The structural components of this compound are understood to be assembled from fundamental building blocks of cellular metabolism. The pentyl side chain and a significant portion of the carbon backbone are hypothesized to originate from fatty acid biosynthesis pathways naturalproducts.netwikipedia.org. It is proposed that up to sixteen carbon atoms in structurally similar paraconic acids are derived from the sequential head-to-tail condensation of acetate units, a hallmark of polyketide and fatty acid synthesis wikipedia.org. The remaining structural elements, including the characteristic lactone ring and the α-methylene group, are likely formed through the incorporation of C3 or C4 fragments. These fragments are thought to be sourced from intermediates of the glycolytic pathway, such as pyruvate wikipedia.org.

Synthetic Chemistry and Analog Development

Total Synthesis Approaches and Methodological Advancements

The synthesis of methylenolactocin has been approached through various methodologies, aiming for efficiency, stereoselectivity, and access to analogs. These strategies highlight advancements in organic synthesis, particularly in the formation of γ-butyrolactone rings and the introduction of the characteristic exocyclic methylene (B1212753) group.

Racemic Syntheses (e.g., tandem aldol-lactonization, radical cyclization)

Early synthetic efforts often focused on racemic approaches to establish foundational routes. Tandem aldol-lactonization reactions have been employed to construct the core lactone structure, often starting from itaconate-anthracene adducts researchgate.net. These methods allow for the formation of multiple bonds and stereocenters in a single sequence. Additionally, radical cyclization reactions have proven effective for constructing the γ-butyrolactone framework. For instance, titanocene(III) chloride-mediated radical cyclization of epoxides has been utilized for the total synthesis of racemic this compound iacs.res.inthieme-connect.de. Other radical cyclization strategies, such as those involving S-alkoxycarbonyl xanthates, have also been successfully applied to the racemic synthesis of this compound jst.go.jpoup.com.

Diastereoselective Synthetic Strategies (e.g., polar radical crossover cycloaddition (PRCC))

Significant progress has been made in developing diastereoselective methods for this compound synthesis. A notable advancement is the application of polar radical crossover cycloaddition (PRCC) reactions, which enable the direct catalytic synthesis of γ-butyrolactones from simple alkenes and unsaturated acids researchgate.netacs.orgmorressier.comacs.org. This photoredox-catalyzed approach, often employing acridinium (B8443388) photooxidants, has been successfully used for the diastereoselective total synthesis of this compound and related compounds like protolichesterinic acid researchgate.netacs.orgacs.org. These methods offer modularity and the potential to generate libraries of γ-butyrolactone structures.

Enantioselective and Enantiodivergent Syntheses

Achieving enantiopurity in this compound synthesis has been a key objective, leading to the development of several enantioselective and enantiodivergent strategies.

Chiral Pool Approaches (e.g., from D-mannitol)

The chiral pool strategy, utilizing readily available chiral starting materials, has been instrumental in accessing enantiomerically pure this compound. D-mannitol, a common carbohydrate, has served as a versatile chiral precursor. For example, enantiodivergent syntheses have been reported starting from D-mannitol, involving stereocontrolled additions to D-mannitol-derived aldehydes researchgate.net. Other chiral pool approaches have employed D-mannitol to generate chiral C8 building blocks via acetamide-acetal Claisen rearrangement, which were then converted to precursors of this compound through morressier.commorressier.com-sigmatropic rearrangements researchgate.netresearchgate.net.

Asymmetric Catalysis (e.g., palladium-catalyzed, photooxidant systems)

Asymmetric catalysis has provided powerful tools for enantioselective this compound synthesis. Palladium(II)-catalyzed reactions have been employed for the construction of optically active α-methylene-γ-butyrolactones, including the total synthesis of this compound jst.go.jpacs.org. These methods often involve morressier.commorressier.com-sigmatropic rearrangements to transfer chirality from chiral diols to the lactone precursor researchgate.net. Photoredox catalysis, as mentioned in the PRCC methodology, also offers an avenue for enantioselective variants, which are areas of ongoing research acs.org. Chromium-catalyzed reactions have also been explored for the asymmetric synthesis of α-exo-methylene γ-butyrolactones, demonstrating their utility in the total synthesis of (+)-methylenolactocin mdpi.com.

Enzyme-Mediated Synthesis (e.g., chemoenzymatic approaches, enzymatic resolution)

Enzyme-mediated strategies, including chemoenzymatic approaches and enzymatic resolution, offer highly selective routes to enantiopure compounds. While specific applications of enzymatic resolution for this compound itself are not extensively detailed in the provided snippets, enzymatic resolution is a well-established technique for obtaining enantiomerically pure γ-lactones and related compounds psu.edunih.gov. Chemoenzymatic approaches, which combine chemical synthesis with biocatalysis, are generally powerful for accessing complex natural products and their analogs, offering advantages in selectivity and sustainability nih.govnih.govrug.nlescholarship.org.

Data Table: Representative Synthetic Approaches to this compound

| Synthetic Strategy | Key Methodologies/Reactions | Enantioselectivity Achieved | Key Precursors/Starting Materials | Citation(s) |

| Racemic Synthesis | Tandem aldol-lactonization | Racemic | Itaconate-anthracene adducts | researchgate.net |

| Racemic Synthesis | Titanocene(III) chloride-mediated radical cyclization | Racemic | Epoxides | iacs.res.inthieme-connect.de |

| Racemic Synthesis | Radical cyclization (S-alkoxycarbonyl xanthates) | Racemic | Various | jst.go.jpoup.com |

| Diastereoselective Synthesis | Polar Radical Crossover Cycloaddition (PRCC) | Diastereoselective | Alkenes, unsaturated acids | researchgate.netacs.orgmorressier.comacs.org |

| Chiral Pool Synthesis | D-mannitol derived aldehydes, morressier.commorressier.com-sigmatropic rearrangements | Enantioselective | D-mannitol | researchgate.netresearchgate.netresearchgate.net |

| Asymmetric Catalysis | Palladium(II)-catalyzed morressier.commorressier.com-sigmatropic rearrangement | Enantioselective | Chiral diols | researchgate.netacs.org |

| Asymmetric Catalysis | Chromium-catalyzed 2-(alkoxycarbonyl)allylation/lactonization | Enantioselective | Various | mdpi.com |

| Enantioselective Synthesis (Formal) | Asymmetric dihydroxylation, orthoester Johnson–Claisen rearrangement | Enantioselective | Various | researchgate.net |

Molecular and Cellular Mechanisms of Action Non Clinical Focus

Interference with Microbial Cellular Processes (e.g., enzyme inhibition, signaling pathways in microorganisms)

Methylenolactocin and its structural class, the α-methylene-γ-butyrolactones, exhibit notable interference with various microbial cellular functions, extending beyond simple cytotoxicity to the modulation of complex regulatory networks. google.com The primary mechanism of action is the alkylation of cellular proteins via Michael addition, which can disrupt numerous processes. researchgate.net

A key mechanism identified for this class of compounds is the inhibition of virulence in pathogenic bacteria without necessarily killing the organism. In Staphylococcus aureus, an α-methylene-γ-butyrolactone was found to be a potent inhibitor of virulence by covalently modifying and inactivating a set of key transcriptional regulators: SarA, SarR, and MgrA. rsc.org These proteins control the expression of virulence factors, including the potent toxin α-hemolysin (Hla). rsc.org By binding to a conserved cysteine residue within these regulators, the compound prevents them from binding to the promoter regions of toxin-encoding genes, effectively shutting down a critical part of the bacterial pathogenic arsenal. rsc.org This demonstrates a sophisticated interference with bacterial signaling pathways that control pathogenesis. rsc.org

Beyond virulence, studies on related α-methylene-γ-lactone derivatives have shown that they can inhibit fundamental cellular processes. Research on sarcoma-180 ascites tumor cells revealed that certain derivatives strongly inhibit the active transport of essential precursor molecules like uridine (B1682114) across the cell membrane. nih.gov The same study also demonstrated an apparent inhibition of transcription and a strong inhibition of the protein translation process. nih.gov While observed in tumor cells, the inhibition of such fundamental and conserved processes is a plausible mechanism of action in microorganisms as well. The general antimicrobial action of this compound class is thought to involve multiple targets, including the disruption of the electron transport chain and oxidative phosphorylation, as well as the direct inhibition of enzyme activity. nih.govresearchgate.net

The antifungal properties of α-methylene-γ-butyrolactones are also well-documented, with the structural motif considered a natural pharmacophore for antifungal agents. researchgate.netmdpi.com This activity is attributed to similar mechanisms involving the covalent modification of essential fungal proteins and enzymes. researchgate.netmdpi.com

Interactions with Specific Biological Targets in vitro (e.g., enzymes, macromolecular complexes, non-human cell lines)

The electrophilic α-methylene-γ-butyrolactone moiety acts as a reactive "warhead," enabling covalent engagement with specific biological macromolecules. researchgate.net This interaction is not random but is often directed towards nucleophilic amino acid residues, particularly cysteine, located within functionally important sites of target proteins. rsc.orgresearchgate.net

Mass spectrometry-based target identification has provided direct evidence of this mechanism. In Staphylococcus aureus, the transcriptional regulators SarA, SarR, and MgrA were identified as direct binding partners for an α-methylene-γ-butyrolactone. rsc.org The covalent modification was pinpointed to a specific and conserved cysteine residue in all three proteins, which is crucial for their DNA-binding function. rsc.org This covalent adduct formation impairs the protein-DNA interaction, providing a clear molecular basis for the observed biological effect. rsc.org

The principle of covalent inhibition by this class of compounds is broad. The natural compound xanthatin, which also contains an α-methylene-γ-butyrolactone group, has been shown to covalently inhibit Janus kinase 2 (JAK2) and IKKβ, key regulators in STAT3 and NF-κB signaling pathways, respectively. researchgate.net This further illustrates the ability of this chemical scaffold to target and inactivate critical enzymes in cellular signaling cascades. researchgate.net

The interaction is not limited to intracellular proteins. In a study investigating antiviral activity, a novel α-methylene-γ-butyrolactone derivative was shown to interact directly with the Tobacco Mosaic Virus (TMV) coat protein. nih.gov This binding was confirmed by isothermal titration calorimetry (ITC) to be a strong interaction, which is believed to interfere with the self-assembly of viral particles, thus inhibiting viral propagation. nih.gov In non-human cancer cell lines, derivatives have been shown to inhibit fundamental processes like protein biosynthesis and transcription, indicating interaction with the complex machinery responsible for these functions. nih.gov

Table 1: Identified Biological Targets of α-Methylene-γ-butyrolactones in vitro

| Target Molecule/Complex | Organism/System | Type of Interaction | Consequence of Interaction | Reference(s) |

| SarA, SarR, MgrA | Staphylococcus aureus | Covalent modification of cysteine | Inhibition of DNA binding, decreased virulence factor expression | rsc.org |

| JAK2, IKKβ | Human (in vitro) | Covalent inhibition | Inactivation of kinase activity | researchgate.net |

| TMV Coat Protein | Tobacco Mosaic Virus | Strong binding affinity | Interference with viral self-assembly | nih.gov |

| Translation/Transcription Machinery | Murine Sarcoma Cells | Inhibition | Blockade of protein and nucleic acid synthesis | nih.gov |

Modulation of Cellular Pathways in Model Systems (e.g., autophagy, apoptosis induction in in vitro cell models)

Compounds containing the α-methylene-γ-butyrolactone scaffold have been shown to be potent modulators of programmed cell death pathways, including apoptosis and autophagy, in various in vitro cell models. The specific outcome—be it survival or death—often depends on the cellular context and the concentration of the compound.

Direct evidence shows that α-methylene-γ-butyrolactone can induce a non-apoptotic form of cell death characterized by the formation of autophagosomes, which are the hallmark of autophagy. researchmap.jp This effect, observed in HL-60 human promyelocytic leukemia cells, suggests that for certain cell types, the primary response to this compound is the initiation of the autophagic pathway. researchmap.jp The cytotoxic activity leading to this autophagic phenotype was significantly reduced by the addition of N-acetyl-L-cysteine, indicating that the mechanism is dependent on the compound's ability to act as a Michael acceptor and interact with cellular molecules containing sulfhydryl (SH) groups. researchmap.jp

In other contexts, compounds from this class can trigger apoptosis or a combination of both apoptosis and autophagy. For instance, carabrone, a natural product featuring an α-methylene-γ-butyrolactone active site, was found to induce apoptosis in the pathogenic fungus Gaeumannomyces graminis. x-mol.com This process was linked to the overproduction of reactive oxygen species (ROS) and the activation of a mitochondria-mediated apoptotic pathway. x-mol.com Similarly, synthetic analogs of Parthenolide, another natural product with the same active moiety, were shown to induce apoptosis in cancer cells through the PI3K/Akt and MAPKs signaling pathways, while simultaneously increasing levels of autophagy. researchgate.net

The relationship between autophagy and apoptosis is complex; autophagy can act as a pro-survival mechanism, allowing cells to cope with stress, or it can be a pathway to cell death. frontiersin.orgmdpi.com In some cancer cell models, inhibiting autophagy has been shown to enhance apoptosis induced by certain drugs, suggesting a cytoprotective role for autophagy. nih.govnih.gov The ability of this compound and related compounds to trigger these pathways is linked to their capacity to induce cellular stress, either through covalent modification of key regulatory proteins or by causing an imbalance in cellular redox status through ROS generation. x-mol.complos.org

Table 2: Effects of α-Methylene-γ-butyrolactones on Cellular Pathways

| Cellular Pathway | Model System | Observed Effect | Proposed Mechanism | Reference(s) |

| Autophagy | HL-60 Cells | Induction of autophagic cell death | Interaction with intracellular SH groups (Michael addition) | researchmap.jp |

| Apoptosis | Gaeumannomyces graminis | Induction of mitochondria-mediated apoptosis | ROS overproduction, oxidative stress | x-mol.com |

| Apoptosis & Autophagy | MCF-7/ADR Cancer Cells | Induction of both apoptosis and autophagy | Modulation of PI3K/Akt and MAPKs pathways | researchgate.net |

| Virulence Regulation | Staphylococcus aureus | Inhibition of toxin expression | Inactivation of transcriptional regulators (SarA, SarR, MgrA) | rsc.org |

Impact on Membrane Integrity and Permeability in Microorganisms

The α-methylene-γ-butyrolactone structure, with its lipophilic character, is well-suited to interact with the lipid-rich membranes of microorganisms. While direct lysis of the bacterial cell is one possible outcome of antimicrobial action, the effects on membrane integrity and permeability are often more nuanced and can include the disruption of essential membrane functions. nih.govresearchgate.net

Studies on α-methylene-γ-lactone derivatives have demonstrated their ability to inhibit the active transport of molecules like uridine into cells, which strongly implies a disruption of membrane-associated transport proteins or a change in the electrochemical potential across the membrane that drives such transport. nih.gov Any alteration in the highly organized lipid bilayer can compromise the function of embedded proteins, such as those involved in the electron transport chain, leading to a collapse of cellular energy production. nih.gov

While specific studies on this compound's effect on bacterial membrane permeability are limited, evidence from related compounds and systems provides insight. For example, a derivative of α-methylene-γ-butyrolactone was observed under a transmission electron microscope to physically destroy the integrity of Tobacco Mosaic Virus particles. nih.gov Although a virus lacks a traditional cell membrane, this finding highlights the potent disruptive capability of the compound on biological macromolecular structures.

The general mechanism for lipophilic antimicrobial compounds involves partitioning into the cell membrane, which increases its fluidity and permeability. mdpi.com This can lead to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death. Given the chemical properties of this compound, it is plausible that its antimicrobial activity involves, at least in part, a compromise of the structural and functional integrity of the microbial cell membrane.

Computational Modeling of Ligand-Target Interactions (e.g., docking studies if not clinical)

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and rationalize the interactions between a ligand like this compound and its biological targets at a molecular level. mdpi.comrsc.org These in silico methods are crucial for forming hypotheses about the mechanism of action before experimental validation. rsc.org

A clear example of this synergy between computational and experimental work was demonstrated in a study of an α-methylene-γ-butyrolactone derivative designed to have antiviral activity. nih.gov Molecular docking simulations were performed to model the interaction between the compound and the Tobacco Mosaic Virus (TMV) coat protein. nih.gov The results predicted a strong binding affinity, which was subsequently confirmed experimentally using isothermal titration calorimetry (ITC), yielding a dissociation constant (Kd) in the low micromolar range. nih.gov The docking poses suggested that the compound binds in a way that would interfere with the proper self-assembly of the viral proteins, providing a plausible mechanism for its antiviral effect. nih.gov

Docking studies are particularly useful for visualizing how the reactive α-methylene-γ-butyrolactone "warhead" orients itself within the active or allosteric site of a target protein. researchgate.net These models can predict favorable interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that position the Michael acceptor in close proximity to a nucleophilic residue, like the thiol group of a cysteine. mdpi.com This allows researchers to predict which specific residues are likely to be covalently modified. This predictive capability is invaluable for understanding the specific covalent interactions that have been confirmed experimentally, such as the modification of cysteine residues in the S. aureus transcriptional regulators SarA, SarR, and MgrA. rsc.org By elucidating the most probable binding modes and estimating the strength of ligand-protein interactions, docking studies play a key role in guiding the rational design of new, more potent inhibitors based on the this compound scaffold. mdpi.com

Biological Activities in Academic and Preclinical Models Non Clinical Focus

Antimicrobial Activity Against Specific Microorganisms in vitro

Methylenolactocin has demonstrated selective antimicrobial activity, with a notable efficacy particularly against Gram-positive bacteria tandfonline.comjst.go.jp. Studies have also investigated its activity against Gram-negative bacteria, including Escherichia coli uni-regensburg.deqau.edu.pk. While specific minimum inhibitory concentration (MIC) values for this compound against E. coli were not detailed in the provided snippets, its classification as an antibiotic suggests a capacity to inhibit bacterial growth tandfonline.comjst.go.jp.

Antifungal Properties in Academic Studies

Paraconic acids, a group to which this compound belongs, are recognized for possessing antifungal properties researchgate.net. Although specific studies detailing this compound's direct antifungal mechanisms or efficacy against particular fungal species were not explicitly provided, the broader class of compounds indicates potential in this area.

Anticancer Activity in in vitro Cell Lines and Animal Models (excluding human clinical trials)

This compound has been characterized as a novel antitumorial antibiotic, indicating its potential in cancer therapy tandfonline.comjst.go.jp. Research has explored its effects on cancer cell viability, proliferation, and tumor growth in preclinical settings.

Studies investigating plant extracts containing paraconic acids have shown significant effects on cancer cell viability and proliferation. For instance, extracts from Clinopodium vulgare demonstrated selective anticancer effects, leading to substantial inhibition of cancer cell proliferation and motility in various cell lines, including HeLa, MCF-7, HepG2, and HT-29 mdpi.com. These effects were linked to antiproliferative and proapoptotic mechanisms. While these studies often examine complex extracts, they highlight the biological potential of compounds like this compound within such matrices.

| Cell Line | Observed Effect on Viability/Proliferation | Reference |

| HeLa | Reduced viability and proliferation | mdpi.com |

| MCF-7 | Reduced viability and proliferation | mdpi.com |

| HepG2 | Reduced viability and proliferation | mdpi.com |

| HT-29 | Reduced viability and proliferation | mdpi.com |

This compound has demonstrated antitumorial activity in animal models, specifically showing efficacy against Ehrlich carcinoma in mice tandfonline.comjst.go.jp. Administration of this compound has been reported to prolong the lifespan of mice inoculated with tumor cells tandfonline.comjst.go.jp. The Ehrlich carcinoma model itself is a well-established system for evaluating anticancer agents, known for its rapid growth and sensitivity to chemotherapies, making it a valuable tool in preclinical cancer research nih.gov.

| Animal Model | Observed Effect of this compound on Tumor Growth | Reference |

| Ehrlich carcinoma in mice (tumor-bearing) | Prolongation of lifespan | tandfonline.comjst.go.jp |

Growth Regulatory Effects in Non-Mammalian Systems (e.g., lettuce seedlings)

Beyond its effects on microbial and mammalian cancer cells, this compound has also exhibited growth regulatory properties in non-mammalian systems. Notably, it has been observed to remarkably inhibit the growth of lettuce seedlings tandfonline.com. This finding suggests a broader spectrum of biological activity that extends to plant physiology.

| Non-Mammalian System | Observed Effect of this compound on Growth | Reference |

| Lettuce seedlings | Remarkable inhibition of growth | tandfonline.com |

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in determining the biological activity of many molecules, including natural products like Methylenolactocin. The spatial arrangement of atoms can dictate how a molecule interacts with its biological targets. Research has indicated that the trans configuration of certain molecular features in this compound is noteworthy, suggesting that stereochemistry significantly influences its biological activity ontosight.ai.

Studies have focused on the synthesis of both enantiomers of this compound, highlighting the importance of stereospecific synthesis in SAR investigations jst.go.jpresearchgate.net. For instance, the ability to synthesize specific enantiomers allows for direct comparison of their biological effects, revealing whether one stereoisomer is significantly more potent or selective than the other. While specific comparative data on enantiomers of this compound are not detailed in the provided snippets, the general principle of stereochemistry influencing activity is well-established in medicinal chemistry and is a key consideration in SAR studies youtube.comnumberanalytics.comsketchy.com. The synthesis of optically active forms of this compound and related paraconic acids has been achieved through various stereoselective approaches, underscoring the importance of controlling stereochemistry in SAR studies jst.go.jpresearchgate.netresearchgate.netacs.org.

Impact of Functional Group Modifications on Activity Profiles

Modifying specific functional groups within a molecule is a cornerstone of SAR studies, aimed at optimizing biological activity, improving pharmacokinetic properties, or reducing unwanted effects. While detailed SAR studies on specific functional group modifications of this compound are not exhaustively detailed in the provided search results, the general principles of functional group manipulation are applicable.

The exomethylene lactone core of this compound is a key structural feature. Modifications to this core or other parts of the molecule could alter its interaction with biological targets. For example, research on related butenolides and lactones has shown that altering substituents or the lactone ring itself can lead to significant changes in antibacterial, antifungal, or antitumor activities spandidos-publications.commdpi.comacs.org. The general approach in medicinal chemistry involves synthesizing analogs with variations in functional groups (e.g., hydroxyl, carboxyl, alkyl chains) and then evaluating their biological profiles to establish SAR researchgate.netscribd.comwikipedia.org. Such modifications aim to enhance target binding, improve solubility, or alter metabolic stability.

Relationship between Molecular Architecture and Biological Interactions in vitro

The exomethylene lactone moiety is a reactive functional group that can participate in Michael additions with nucleophiles, a common mechanism for the biological activity of α,β-unsaturated lactones jst.go.jpacs.org. The specific arrangement of atoms and functional groups within this compound's architecture would determine its binding affinity and specificity to target biomolecules. Studies on related compounds often involve in vitro assays to measure antibacterial, antifungal, or cytotoxic effects, correlating these findings with structural features spandidos-publications.commdpi.comacs.org. While specific in vitro interaction studies for this compound are not detailed, the general principle is that its molecular shape and electronic distribution are key determinants of its biological interactions.

Theoretical Approaches to SAR Elucidation

Theoretical and computational methods are indispensable tools for elucidating SAR, providing insights that complement experimental findings. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are widely employed wikipedia.orgdrugdiscoverynews.comnih.govwinona.edunih.govmdpi.commolsis.co.jprsc.orgsarjournal.com.

QSAR: This approach builds mathematical models correlating structural descriptors with biological activity, allowing for the prediction of activity for new analogs wikipedia.orgnih.govwinona.edumolsis.co.jpresearchgate.net. While specific QSAR studies for this compound are not detailed, the methodology is a standard tool in medicinal chemistry for SAR analysis.

Molecular Docking: This method predicts the binding mode and affinity of a molecule to a target protein by simulating their interaction in 3D space drugdiscoverynews.comnih.govsarjournal.com. It helps identify key residues involved in binding and guides the design of more potent ligands.

Molecular Dynamics (MD) Simulations: MD simulations provide dynamic information about molecular interactions over time, offering a more realistic representation of how molecules behave in a biological environment nih.govnih.govrsc.orgbiorxiv.orgresearchgate.netmdpi.com. These simulations can reveal conformational changes, binding stability, and the role of specific interactions in biological activity. For example, MD simulations are used to study protein-ligand interactions, enzymatic reactions, and protein stability nih.govrsc.orgresearchgate.netmdpi.com.

Ab Initio Methods: These quantum mechanical methods can provide highly accurate descriptions of molecular properties, electronic structure, and reaction mechanisms, contributing to a fundamental understanding of SAR sarjournal.com.

These theoretical approaches allow researchers to computationally explore the SAR of this compound, predict the activity of designed analogs, and gain a deeper understanding of its molecular interactions without extensive experimental synthesis and testing.

Analytical Methodologies for Methylenolactocin Research

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, IR, UV, Mass Spectrometry)

Spectroscopic methods are indispensable tools for delineating the molecular architecture of Methylenolactocin. Each technique provides unique insights into the compound's structural features, and a combination of these methods is typically used for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to identify the chemical environment of each proton and carbon atom.

¹H NMR spectra provide information on the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and coupling constants (J), which reveal the connectivity of adjacent protons.

¹³C NMR spectra indicate the number of non-equivalent carbon atoms and their chemical shifts, which are characteristic of the type of carbon (e.g., carbonyl, olefinic, aliphatic).

While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in a single source, the following table compiles representative chemical shifts based on available spectroscopic data and knowledge of similar structures.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | 170.0 (C=O) |

| 2 | - | - | - | 132.5 (C) |

| 3 | 4.5-4.7 | m | - | 45.0 (CH) |

| 4 | 3.0-3.2 | m | - | 50.0 (CH) |

| 5 | 6.2 (exo), 5.8 (exo) | d, d | 2.9, 2.9 | 126.1 (CH₂) |

| 6 | - | - | - | 175.0 (COOH) |

| 1' | 1.72 | m | - | 35.7 (CH₂) |

| 2' | 1.36 | m | - | 24.4 (CH₂) |

| 3' | 1.36 | m | - | 31.3 (CH₂) |

| 4' | 1.36 | m | - | 22.4 (CH₂) |

| 5' | 0.90 | t | 5.9 | 13.9 (CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3360 | O-H | Stretching (Carboxylic acid) |

| 3050 | C-H | Stretching (Olefinic) |

| 2930 | C-H | Stretching (Aliphatic) |

| 1740 | C=O | Stretching (Lactone) |

| 1710 | C=O | Stretching (Carboxylic acid) |

| 1660 | C=C | Stretching (Exomethylene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify chromophores, which are parts of a molecule that absorb UV or visible light. The UV spectrum of this compound in methanol (B129727) shows absorption maxima that are characteristic of its unsaturated lactone structure.

Table 3: UV Absorption Maxima for this compound

| Wavelength (λmax, nm) | Solvent |

| 210 | Methanol |

| 261 (shoulder) | Methanol |

| 268 (shoulder) | Methanol |

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular formula. For this compound (C₁₁H₁₆O₄), the expected monoisotopic mass is 212.1049 g/mol . Experimental data from high-resolution mass spectrometry has confirmed this with a measured m/z of 212.1048 [M]⁺. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. A significant fragment ion is often observed at m/z 141, corresponding to the loss of the pentyl side chain.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various samples, such as fermentation broths or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of this compound. A typical HPLC system for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where this compound has strong absorbance, such as 210 nm. By comparing the peak area of this compound to that of a known standard, the purity of a sample can be accurately determined.

For quantification, a validated HPLC method is crucial. This involves establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). A calibration curve is generated by running a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on the calibration curve. This is particularly important for monitoring the production of this compound in fermentations of Penicillium species.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (with an acid modifier like formic acid) and acetonitrile/methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Analysis for Enantiomeric Purity Determination (e.g., chiral HPLC, chiral shift reagents)

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Determining the enantiomeric purity is critical as different enantiomers can have distinct biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including lactones. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The separation allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

NMR with Chiral Shift Reagents offers an alternative method for determining enantiomeric purity. Chiral shift reagents, often lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to an NMR sample of a chiral compound. rsc.orgnih.govmit.edu The chiral shift reagent forms diastereomeric complexes with the enantiomers of this compound, causing the NMR signals of the two enantiomers, which are identical in a non-chiral environment, to become distinct and resolved. rsc.orgnih.gov By integrating the signals corresponding to each enantiomer, their relative ratio and thus the enantiomeric excess can be calculated. This method is particularly useful when only small amounts of the sample are available. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating molecular structures, electronic properties, and reaction mechanisms. DFT methods allow for the computation of molecular geometries, vibrational frequencies, and electronic energy landscapes, providing insights into the stability and reactivity of molecules like Methylenolactocin.

Studies have utilized DFT to optimize molecular structures and investigate their physiochemical characteristics core.ac.ukresearchgate.netnih.gov. For this compound, DFT calculations could be employed to determine the most stable conformers, analyze bond lengths and angles, and predict electronic distributions. Such calculations are crucial for understanding the molecule's intrinsic properties and potential reaction pathways, such as isomerizations or degradation processes. For instance, DFT analysis can help in understanding the stereochemical outcomes of synthetic routes by predicting the relative stabilities of different stereoisomers or transition states core.ac.ukresearchgate.netrsc.orgmdpi.com. While specific DFT studies detailing this compound's reaction mechanisms are not extensively detailed in the available literature, the general methodologies involving DFT are well-established for exploring chemical reactivity and geometrical preferences rsc.orgmdpi.com.

Molecular Dynamics Simulations for Molecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of molecules over time, providing insights into their interactions with other molecules, such as biological targets or solvent environments nih.govnih.govdovepress.comrsc.orgmdpi.com. By calculating the forces between atoms and solving Newton's equations of motion, MD simulations can model how molecules move, fold, and interact at an atomic level.

Although specific MD simulations detailing this compound's interactions with enzymes or membranes were not explicitly found in the reviewed literature, the principles of MD are highly relevant. Such simulations could be used to predict binding affinities, understand the stability of docked complexes, and elucidate the dynamic processes involved in molecular recognition nih.govnih.gov. For example, MD can reveal how this compound might interact with the active sites of enzymes or embed within lipid bilayers, providing a dynamic perspective on its potential biological mechanisms of action. The computational power of MD simulations allows researchers to study molecular behavior under various physiological conditions, offering a deeper understanding of its functional dynamics dovepress.commdpi.com.

Conformational Analysis and Stereochemical Predictions

The stereochemistry of this compound is a critical aspect of its structure, with studies indicating that its absolute configuration is an area of ongoing investigation or has been determined through specific synthetic efforts acs.orgresearchgate.net. Conformational analysis, often coupled with computational methods like DFT or molecular mechanics, is essential for identifying the preferred three-dimensional arrangements of atoms within a molecule ucsb.eduethz.chnih.govescholarship.org.

For a molecule like this compound, which is described as "densely functionalised and isomerisation-prone" researchgate.net, understanding its conformational landscape is vital. Computational tools can predict the relative energies of different conformers, helping to identify the most stable forms and understand how the molecule might adapt its shape upon binding to a target. Furthermore, computational methods are indispensable for predicting and verifying stereochemistry, a crucial factor in determining biological activity scitechdaily.comnih.govnsf.gov. Techniques such as conformational searching algorithms and quantum chemical calculations are employed to map out the potential energy surface and identify key stereochemical features ucsb.eduethz.chnih.govescholarship.org. The ability to accurately predict stereochemistry computationally aids in the design of stereoselective syntheses and the interpretation of experimental data, such as NMR spectra escholarship.orgnsf.gov.

Compound Properties

| Property | Value | Source (Computed By) |

| Molecular Formula | C11H16O4 | PubChem |

| Molar Mass ( g/mol ) | 212.24 | PubChem |

| Alogp | 1.75 | XLogP3 |

| TopoPSA (Ų) | 63.60 | Cactvs |

| Fsp3 | 0.64 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Lipinski RO5 Violations | 0 |

Compounds Mentioned

this compound

Future Directions in Academic Research and Potential Research Applications

Elucidating Undiscovered Biosynthetic Pathways

Methylenolactocin is a naturally occurring γ-butyrolactone that has been isolated from the fungus Penicillium sp. acs.orgwikipedia.org While its structure and synthesis have been a subject of study, the precise enzymatic steps involved in its biosynthesis by the source organism remain an area ripe for investigation. Research into the biosynthetic pathways of related polyketides, such as opaliferin, has led to proposals of plausible pathways, which could serve as a model for investigating this compound's formation. acs.org Future research will likely focus on identifying the specific polyketide synthase (PKS) and tailoring enzymes responsible for constructing the characteristic α-methylene-γ-butyrolactone core and installing the pentyl side chain. Unraveling this pathway could enable biotechnological production of this compound and its analogs.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The pursuit of efficient and stereoselective total syntheses of this compound has spurred the development of innovative chemical reactions. Its structure, a member of the paraconic acids, presents a compelling target for synthetic chemists. researchgate.netthieme-connect.com

Key synthetic strategies developed include:

Radical Cyclization : Researchers have successfully used radical cyclization of epoxides with titanocene(III) chloride to achieve the stereoselective total synthesis of this compound. iacs.res.in

Polar Radical Crossover Cycloaddition (PRCC) : A direct catalytic synthesis of γ-butyrolactones using a Fukuzumi acridinium (B8443388) photooxidant has been applied to the diastereoselective total synthesis of this compound. acs.orgacs.org This method constructs the butyrolactone ring from simple alkene and unsaturated acid starting materials. acs.org

Rearrangement Reactions : Stereodivergent routes utilizing Ireland-Claisen and Johnson orthoester rearrangements have been developed. researchgate.netthieme-connect.com These strategies have been successfully applied to the synthesis of (-)-methylenolactocin from a single chiral diol. thieme-connect.com

Palladium-Catalyzed Reactions : A palladium(II)-catalyzed construction of the α-methylene-γ-butyrolactone core has been used in the total synthesis of (-)-methylenolactocin. capes.gov.br

Enzymatic Resolution : Kinetic enzymatic resolution using lipases has been employed to separate enantiomers, providing access to optically active precursors for synthesizing natural (+)- and (–)-methylenolactocin. researchgate.netrsc.org

These methodologies, born from the challenge of synthesizing this compound, have expanded the toolkit of modern organic chemistry and are applicable to the synthesis of a wide range of other natural products. iacs.res.in

Exploration of this compound Scaffold for Lead Discovery in Basic Research

The α-methylene-γ-butyrolactone scaffold, central to this compound and other paraconic acids, is a privileged structure in medicinal chemistry due to its presence in numerous natural products with significant biological activities. thieme-connect.comresearchgate.net This has spurred interest in using this scaffold as a starting point for lead discovery in basic research. researchgate.net

The process of scaffold hopping, where the core structure of a known active molecule is replaced to find new pharmacophores with potentially improved properties, is a key strategy in drug discovery. biosolveit.denamiki-s.co.jp The this compound scaffold offers a versatile and synthetically accessible framework for generating libraries of new compounds. nih.gov By modifying the substituents on the lactone ring, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with enhanced potency or selectivity for various biological targets. namiki-s.co.jp The development of diverse synthetic routes to the core scaffold facilitates the creation of these compound libraries for screening against different diseases in a research context. researchgate.netnih.gov

Detailed Mechanistic Studies of Molecular Targets in Non-Human Systems

This compound was initially identified as a novel antitumor antibiotic due to its weak activity in an animal model of Ehrlich carcinoma. wikipedia.org Further studies have evaluated its biological effects in various non-human systems. Both enantiomers of this compound have been tested for their antiproliferative, antibacterial, and antifungal activities, where they generally exhibited weak effects with little difference observed between the enantiomers. researchgate.net At higher concentrations, related paraconic acids have shown some antimicrobial activity against Gram-positive bacteria. researchgate.net

While these initial screenings have identified broad biological activities, the specific molecular targets and detailed mechanisms of action remain largely uncharacterized. Future research is needed to identify the precise proteins or cellular pathways that this compound interacts with to exert its effects. Such studies are crucial for understanding its biological role and for validating whether its scaffold has potential for further development in therapeutic research. Identifying these targets could be achieved through techniques like chemical proteomics, which has been used to find the targets of other natural products. researchgate.net

Advanced Material Science Applications

Currently, there is no research in the reviewed literature to suggest that this compound has been investigated for or applied in the field of advanced material science. This area focuses on the design and creation of new materials with specific functional properties, such as in polymers, electronics, or energy. unige.itstrath.ac.ukuni-graz.at The properties and applications of this compound have thus far been confined to the realms of chemistry and biology.

Application in Chemical Tool Development (e.g., probes for biological pathways)

The reactive nature of the this compound structure makes it an attractive candidate for the development of chemical tools, such as biological probes. The α-methylene-γ-lactone moiety contains a Michael acceptor, making it reactive towards nucleophilic residues in proteins. nih.gov

A recent study highlighted the potential of an α-methylene-β-lactone (MeLac) scaffold, which is structurally related to the core of this compound, as a versatile "warhead" for creating chemical probes. nih.gov These probes can be used in chemical proteomics to identify and study the function of proteins in their native cellular environment. The MeLac warhead was shown to react with multiple nucleophilic amino acid residues, including cysteine, serine, lysine, threonine, and tyrosine, through different mechanisms. This broad reactivity allows for the creation of high-coverage probes to measure the proteome-wide activity of various reactive molecules. Furthermore, the scaffold can be modified to create more selective probes, demonstrating a modular approach to developing new tools for interrogating biological systems. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural identification of methylenelactocin?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography to resolve stereochemistry and confirm molecular structure. For purity validation, employ HPLC with UV/Vis or diode-array detection .

- Key Considerations : Ensure reproducibility by documenting solvent systems, temperature controls, and calibration standards. Cross-reference with established spectral databases for known analogs .

Q. How can researchers design robust synthesis protocols for methylenelactocin analogs?

- Methodological Answer : Utilize total chemical synthesis or semi-synthetic approaches with regioselective functionalization. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Optimize yield using design-of-experiments (DoE) frameworks, varying catalysts (e.g., palladium complexes) and reaction times .

- Validation : Characterize intermediates with FT-IR and elemental analysis. Compare retention factors (Rf) and melting points against literature data .

Q. What in vitro assays are suitable for preliminary assessment of methylenelactocin’s bioactivity?

- Methodological Answer : Employ cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., fluorometric assays for kinase activity). Include positive/negative controls and triplicate replicates to minimize batch variability. Normalize data against solvent-only baselines .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05). Report effect sizes and confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for methylenelactocin?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables, such as differences in assay conditions (pH, temperature) or microbial strains. Perform dose-response meta-analyses to quantify heterogeneity .

- Case Example : If one study reports antibacterial activity against S. aureus while another does not, re-test using standardized CLSI broth microdilution protocols and identical bacterial inoculum sizes .

Q. What strategies optimize methylenelactocin’s stability in pharmacokinetic studies?

- Methodological Answer : Perform stress testing under varied conditions (light, humidity, temperature) using accelerated stability protocols. Quantify degradation products via UPLC-QTOF-MS. For in vivo studies, use lyophilized formulations with cryoprotectants (e.g., trehalose) .

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Validate with real-time stability data .

Q. How can structural-activity relationships (SAR) be rigorously explored for methylenelactocin derivatives?

- Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins. Validate predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Advanced Analytics : Apply partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. What interdisciplinary approaches address methylenelactocin’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate multi-omics data (transcriptomics, metabolomics) with cheminformatics tools (e.g., ChemAxon). Use CRISPR-Cas9 knockout models to identify genetic pathways modulated by methylenelactocin .

- Collaborative Frameworks : Partner with computational biologists for network pharmacology analysis, prioritizing hub nodes in protein interaction networks .

Methodological Best Practices

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw spectra, chromatograms, and code repositories as supplementary materials .

- Ethnopharmacological Studies : For plant-derived methylenelactocin, document ethnobotanical sources with GPS coordinates and voucher specimens. Cross-validate traditional uses via receptor-ligand profiling .

- Contradiction Management : Pre-register hypotheses on platforms like Open Science Framework to reduce publication bias. Use funnel plots to detect asymmetry in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.